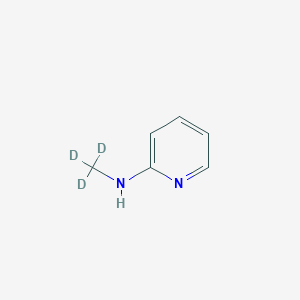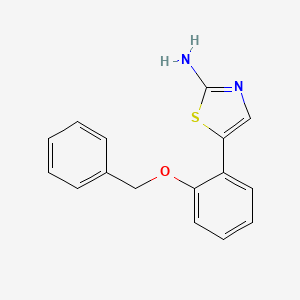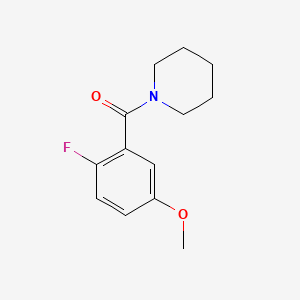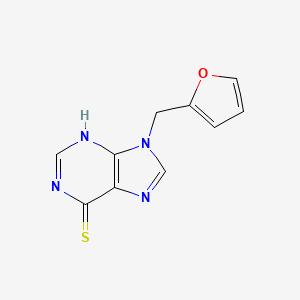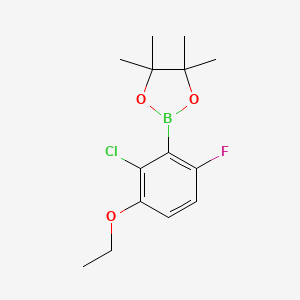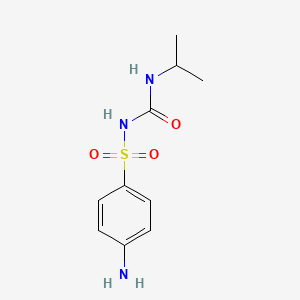
1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea is an organic compound that features a sulfonyl group attached to an aminophenyl ring and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea typically involves the reaction of 4-aminobenzenesulfonyl chloride with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4-Aminobenzenesulfonyl chloride} + \text{Isopropyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
類似化合物との比較
Similar Compounds
- 1-(4-Aminophenyl)sulfonyl-3-methyl-urea
- 1-(4-Aminophenyl)sulfonyl-3-ethyl-urea
- 1-(4-Aminophenyl)sulfonyl-3-butyl-urea
Uniqueness
1-(4-Aminophenyl)sulfonyl-3-propan-2-yl-urea is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group provides steric hindrance that can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications.
特性
CAS番号 |
91977-98-9 |
|---|---|
分子式 |
C10H15N3O3S |
分子量 |
257.31 g/mol |
IUPAC名 |
1-(4-aminophenyl)sulfonyl-3-propan-2-ylurea |
InChI |
InChI=1S/C10H15N3O3S/c1-7(2)12-10(14)13-17(15,16)9-5-3-8(11)4-6-9/h3-7H,11H2,1-2H3,(H2,12,13,14) |
InChIキー |
LATLARRRJDLPQG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=C(C=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


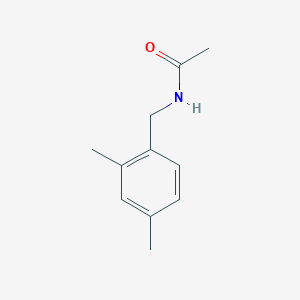
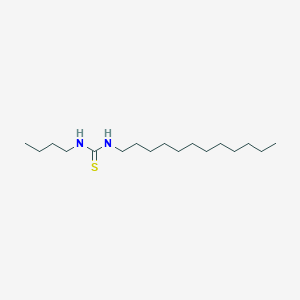
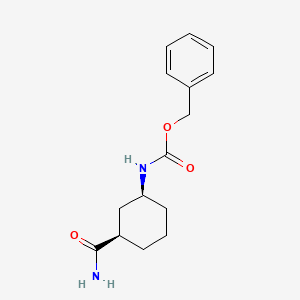
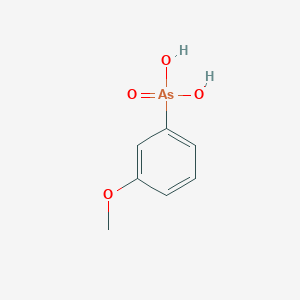
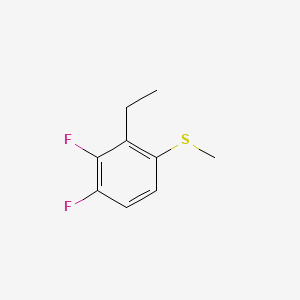
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

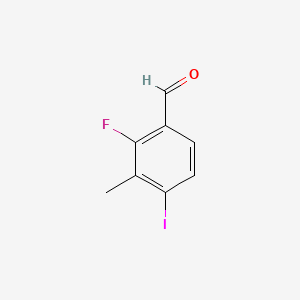
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
